1-[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring.
Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.
Formation of the Pyrrolidine-2,5-Dione Moiety: This involves the cyclization of intermediates to form the pyrrolidine-2,5-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents can be employed to make the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives .
Scientific Research Applications
1-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antiviral, antimicrobial, and anticancer properties.
Pharmacology: It is investigated for its ability to interact with specific biological targets, making it a candidate for drug development.
Materials Science: The unique structural properties of this compound make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core is known to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antimicrobial and antiviral properties.
Uniqueness
1-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE is unique due to its specific structural features, which confer distinct biological activities. The combination of the triazolopyrimidine core with the pyrrolidine-2,5-dione moiety enhances its potential as a versatile compound in various scientific fields .
Properties
Molecular Formula |
C22H18ClN5O3 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H18ClN5O3/c1-31-16-8-4-14(5-9-16)18-12-17(13-2-6-15(23)7-3-13)24-21-25-22(26-28(18)21)27-19(29)10-11-20(27)30/h2-9,12,18H,10-11H2,1H3,(H,24,25,26) |
InChI Key |
GQTYNSLTQMNCRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)N4C(=O)CCC4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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